10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structural features, which include a benzoyl group, a dimethyl group, and a phenylmethoxyphenyl group.
Preparation Methods
The synthesis of 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Addition of the Dimethyl and Phenylmethoxyphenyl Groups: These groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Various substitution reactions can occur, particularly at the benzoyl and phenylmethoxyphenyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and specific temperature and pressure conditions.
Scientific Research Applications
10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzodiazepine synthesis and reactivity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.
Comparison with Similar Compounds
Compared to other benzodiazepines, 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structural configuration. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its sedative and anxiolytic effects.
Clonazepam: Noted for its anticonvulsant properties.
The uniqueness of this compound lies in its potential for specific therapeutic applications and its distinct chemical reactivity.
Properties
CAS No. |
337503-38-5 |
---|---|
Molecular Formula |
C35H32N2O3 |
Molecular Weight |
528.6g/mol |
IUPAC Name |
5-benzoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H32N2O3/c1-35(2)21-28-32(30(38)22-35)33(26-17-9-12-20-31(26)40-23-24-13-5-3-6-14-24)37(29-19-11-10-18-27(29)36-28)34(39)25-15-7-4-8-16-25/h3-20,33,36H,21-23H2,1-2H3 |
InChI Key |
KLZYCTNVAPWYRW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.